molecular formula C12H14BrNO2 B1430893 Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate CAS No. 1389264-22-5

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate

Cat. No.: B1430893
CAS No.: 1389264-22-5
M. Wt: 284.15 g/mol
InChI Key: YUHVTHXXZAJDQV-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate (C₁₂H₁₄BrNO₂; MW: 284.16) is a brominated indole derivative featuring a partially saturated bicyclic scaffold. The compound contains a 2,3-dihydroindole core with a bromo substituent at position 6, two methyl groups at position 3, and a methyl ester at position 2. Its structural uniqueness lies in the combination of a non-aromatic dihydroindole ring and sterically hindered substituents, which influence its electronic and steric properties. This compound is cataloged under MDL number MFCD22573392 and is commercially available with ≥95% purity .

Properties

IUPAC Name

methyl 6-bromo-3,3-dimethyl-1,2-dihydroindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-12(2)6-14-9-5-7(13)4-8(10(9)12)11(15)16-3/h4-5,14H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHVTHXXZAJDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC(=CC(=C21)C(=O)OC)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate generally follows these key steps:

Specific Preparation Methods

Esterification of 6-Bromoindole-3-carboxylic Acid

One common approach involves methylation of 6-bromoindole-3-carboxylic acid to form the methyl ester intermediate:

Step Reagents & Conditions Yield Notes
Esterification (Trimethylsilyl)diazomethane (2.0 M in hexanes), methanol, room temperature, 2 min addition 100% Rapid and quantitative conversion to methyl ester; repeated concentration and redissolution to purify solid product
Acid-catalyzed esterification Acetyl chloride in methanol, reflux at 65 °C overnight 72% Alternative method; precipitation of product upon cooling; suitable for scale-up

This esterification step is critical for preparing the methyl ester precursor for further functionalization.

Formation of the 3,3-Dimethyl Substitution and Indoline Core

The 3,3-dimethyl substitution on the indoline ring is typically introduced through alkylation or cyclization strategies involving ketone or oxo intermediates. Although explicit procedures for the exact compound are scarce, analogous indoline derivatives are prepared via:

  • Cyclization of appropriate aniline derivatives with ketones or oxalyl chloride.
  • Use of aluminum trichloride (AlCl3) as a Lewis acid catalyst to promote ring closure and formation of the 2-oxo-2,3-dihydroindole structure.
  • Introduction of gem-dimethyl groups at the 3-position via alkylation or using tert-butyl substituents in the precursor molecules.

For example, a related synthesis involves refluxing 3-bromo-N-cyclopropyl-2-methyl-aniline with oxalyl chloride followed by treatment with AlCl3 to afford brominated indoline-2,3-dione derivatives, which can be further modified to the desired indoline carboxylate.

Bromination and Substitution Pattern Control

The bromine atom at the 6-position is either introduced early in the synthesis by starting from 6-bromoindole derivatives or through selective bromination of the indole ring. The use of 6-bromoindole-3-carboxylic acid as a starting material ensures regioselective substitution.

Detailed Experimental Data Summary

Preparation Step Reagents Conditions Yield Remarks
Methylation of 6-bromoindole-3-carboxylic acid (Trimethylsilyl)diazomethane in hexanes, methanol Room temp, 2 min addition 100% High purity solid obtained after concentration cycles
Acid-catalyzed methyl ester formation Acetyl chloride, methanol Reflux 65 °C, overnight 72% Precipitation on cooling; suitable for scale-up
Cyclization to 2-oxo-2,3-dihydroindole Oxalyl chloride, AlCl3, DCM Reflux, 18 h Quantitative (for intermediate) Forms brominated indoline-2,3-dione intermediate
Purification Flash chromatography Variable 60-78% Used for isolating pure target compound or intermediates

Research Findings and Considerations

  • Efficiency: The esterification step using (trimethylsilyl)diazomethane is highly efficient and yields pure methyl esters quantitatively, making it a preferred method for preparing methyl 6-bromoindole-3-carboxylate intermediates.
  • Regioselectivity: Starting from 6-bromo-substituted indole derivatives ensures regioselective substitution, avoiding unwanted bromination at other positions.
  • Cyclization Conditions: The use of oxalyl chloride and AlCl3 under reflux conditions effectively promotes cyclization to the indoline core with the 2-oxo functionality, a key step to obtain the dihydroindole structure.
  • Purification: Flash chromatography on silica gel with appropriate solvent gradients (e.g., cyclohexane/ethyl acetate) is commonly employed to isolate the final product with high purity.

Summary Table of Preparation Route

Step Starting Material Key Reagents Conditions Product Yield
1 6-Bromoindole-3-carboxylic acid (Trimethylsilyl)diazomethane, MeOH RT, 2 min Methyl 6-bromoindole-3-carboxylate 100%
2 Methyl 6-bromoindole-3-carboxylate Alkylating agent / cyclization reagents Reflux, Lewis acid catalyst 3,3-dimethyl-2-oxo-2,3-dihydroindole derivative 60-78%
3 Indoline intermediate Purification by flash chromatography Ambient This compound Isolated pure

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Building Block in Organic Chemistry

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols. This property is particularly valuable in the development of new materials and pharmaceuticals.

Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of bromine with nucleophilesSodium azide, potassium thiocyanate
OxidationConversion to ketones or aldehydesPotassium permanganate, chromium trioxide
ReductionFormation of dehalogenated productsLithium aluminum hydride, sodium borohydride

Antiviral and Anticancer Properties

Research has indicated that this compound exhibits promising biological activities. Preliminary studies suggest its potential as an antiviral agent and its efficacy against certain cancer cell lines.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of human cancer cells by inducing apoptosis. The mechanism involved the modulation of specific signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research findings suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Precursor for Drug Synthesis

This compound is explored as a precursor in the synthesis of novel therapeutic agents. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

Example: Drug Development Pipeline

Pharmaceutical companies are currently investigating derivatives of this compound for their potential use in treating viral infections and cancers. The ongoing research aims to optimize the pharmacological properties through structural modifications.

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its properties make it suitable for use in creating high-performance materials and fine chemicals.

Industrial Synthesis Techniques

The industrial production typically involves large-scale bromination and esterification processes using automated systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes such as cell signaling and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Position of Bromine Substitution :

  • The target compound’s 6-bromo substitution contrasts with analogs like Methyl 5-bromo-2,3-dihydro-1H-indole-6-carboxylate (5-Br) . Bromine position significantly impacts electronic distribution and steric interactions. For example, 6-bromo derivatives may exhibit distinct reactivity in cross-coupling reactions compared to 5-bromo isomers due to proximity to the ester group.

The 2-oxo derivative (MFCD28144221) introduces a ketone group, enhancing polarity and hydrogen-bonding capacity .

Heteroatom Incorporation :

  • Methyl 4-bromo-6-azaindole-3-carboxylate replaces one carbon in the indole ring with nitrogen (6-azaindole), altering electronic properties and binding affinities in medicinal chemistry contexts .

Steric Effects: The 3,3-dimethyl groups in the target compound create steric hindrance, which may slow nucleophilic attacks or metal-catalyzed reactions at adjacent positions compared to non-methylated analogs.

Spectroscopic and Physicochemical Properties

  • NMR Trends : In analogs like Methyl 1-methyl-β-carboline-3-carboxylate , methyl ester protons resonate at δ 4.03 ppm (singlet), while aromatic protons appear between δ 7.37–8.79 ppm . The target compound’s dihydroindole ring would likely show upfield-shifted protons due to reduced conjugation.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for similar compounds (e.g., [M+Na]+ = 271.1316 for C₁₅H₂₀O₃) suggest precise mass verification methods for the target compound.

Biological Activity

Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate (CAS: 1389264-22-5) is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following structural features:

  • Molecular Formula : C12H14BrNO2
  • Molecular Weight : 284.15 g/mol
  • IUPAC Name : Methyl 6-bromo-3,3-dimethylindoline-4-carboxylate

The synthesis typically involves bromination of indole derivatives followed by esterification. A common synthetic route includes the reaction of 3,3-dimethyl-2,3-dihydro-1H-indole with brominating agents and subsequent methylation using methanol in acidic conditions .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism MIC (μg/mL)
Staphylococcus aureus (MRSA)<1
Staphylococcus epidermidis7.80
Escherichia coliInactive
Candida albicans7.80

These results highlight its potential as a therapeutic agent against resistant strains like MRSA .

Anticancer Activity

Recent studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of A549 lung cancer cells and other rapidly dividing tumor cells. The compound's cytotoxicity was assessed through cell viability assays, revealing promising results compared to control groups .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom and the carboxylate group enhance its reactivity and binding affinity to enzymes involved in cell signaling pathways. This interaction can modulate metabolic processes critical for cell proliferation and survival .

Case Studies and Research Findings

  • Antibacterial Activity : A study focused on the antibacterial properties of various indole derivatives found that this compound exhibited a low MIC against MRSA strains, indicating its potential as a lead compound in antibiotic development .
  • Anticancer Studies : Research into the anticancer properties revealed that this compound significantly inhibited the growth of A549 cells through mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the established synthetic pathways for Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate, and what are the critical reaction conditions affecting yield?

Methodological Answer: The synthesis typically involves bromination of indole precursors followed by esterification and dimethylation. A common route includes:

Bromination : Reacting a 3,3-dimethyl-2,3-dihydro-1H-indole precursor with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

Esterification : Introducing the carboxylate group via palladium-catalyzed carbonylation using CO and methanol under high pressure (5–10 atm) at 80–100°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

Q. Critical Conditions :

  • Temperature : Excess heat during bromination can lead to di-substitution byproducts.
  • Catalyst : Pd(PPh₃)₄ improves carbonylation efficiency.
  • Yield Optimization : Yields range from 45–65%, with lower yields attributed to steric hindrance from the 3,3-dimethyl group .

Q. Table 1: Representative Synthesis Conditions

StepReactantsCatalyst/ConditionsYield (%)
Bromination3,3-Dimethylindole, NBSAIBN, CCl₄, 70°C60
CarbonylationCO, MeOHPd(PPh₃)₄, 90°C, 8 atm50

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm, singlet) and diastereotopic protons of the 2,3-dihydroindole ring (δ ~3.1–3.4 ppm, multiplet) .
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 284.16 (C₁₂H₁₄BrNO₂) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELXL ) resolves the puckered 2,3-dihydroindole ring (Cremer-Pople parameters: θ = 15.2°, φ = 120°), confirming the 3,3-dimethyl substitution .
    • ORTEP-3 visualizes steric interactions between the bromine and dimethyl groups.

Q. What are the key structural features and conformational dynamics of the compound?

Methodological Answer:

  • Core Structure : The 2,3-dihydroindole ring adopts a puckered conformation (non-planar), quantified by Cremer-Pople coordinates .
  • Substituent Effects :
    • The 3,3-dimethyl group induces torsional strain, reducing ring flexibility.
    • Bromine at C6 enhances electrophilic substitution regioselectivity at C5 and C7 positions .
  • Hydrogen Bonding : The ester carbonyl (C=O) participates in weak C–H···O interactions in the crystal lattice .

Advanced Research Questions

Q. What strategies can be employed to resolve discrepancies in reported biological activities of structurally similar indole derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace Br with Cl or CF₃) and compare IC₅₀ values against target enzymes .
  • Data Normalization : Control for assay conditions (e.g., pH, solvent DMSO concentration) that may alter compound solubility .
  • Crystallographic Validation : Co-crystallize the compound with biological targets (e.g., kinases) to confirm binding modes using SHELX .

Example Conflict Resolution :
A 2025 study reported anti-inflammatory activity (IC₅₀ = 2 µM), while a 2024 study found no activity. SAR analysis revealed that the 3,3-dimethyl group in this compound sterically hinders binding to COX-2, unlike smaller substituents in analogs.

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution (EAS) sites. Results show higher electron density at C5 (Mulliken charge = -0.32) vs. C7 (-0.18) .
    • Transition state modeling (IRC) confirms lower activation energy for C5 nitration (ΔG‡ = 18 kcal/mol) vs. C7 (ΔG‡ = 24 kcal/mol).
  • Validation : Compare computational predictions with experimental nitration outcomes (HNO₃/H₂SO₄, 0°C), where C5 is the major product (75% yield) .

Q. What experimental approaches are recommended for analyzing the regioselectivity of electrophilic substitutions on the indole core?

Methodological Answer:

  • Directed Metalation : Use LiTMP to deprotonate C5, followed by trapping with electrophiles (e.g., I₂), achieving >90% regioselectivity .
  • Isotopic Labeling : Introduce ¹³C at C4 via carboxylate exchange (MeOH-¹³C, 100°C) to track substituent effects on EAS via ¹³C NMR .
  • Competition Experiments : React the compound with equimolar Br₂ and Cl₂ in AcOH; HPLC analysis shows 6-bromo-5-chloro derivative as the major product (65%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate

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